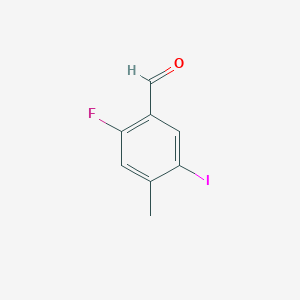
4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a tert-butyl dimethylsilyl ether group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene typically involves multiple steps. One common method includes the bromination of 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions, particularly in the context of fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: Lacks the dimethylsilyl and fluorine substituents, resulting in different reactivity and applications.
4-Bromo-2,5-difluorobenzene: Lacks the tert-butyl dimethylsilyl ether group, affecting its solubility and chemical behavior.
1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene: Lacks the fluorine atoms, leading to differences in electronic properties and reactivity.
The uniqueness of 1-Bromo-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,5-difluorobenzene lies in its combination of bromine, fluorine, and tert-butyl dimethylsilyl ether groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H17BrF2OSi |
|---|---|
Molecular Weight |
323.25 g/mol |
IUPAC Name |
(4-bromo-2,5-difluorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-11-7-9(14)8(13)6-10(11)15/h6-7H,1-5H3 |
InChI Key |
UXMAOOWTOSULIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


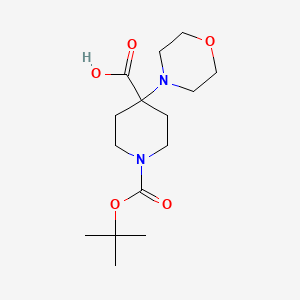
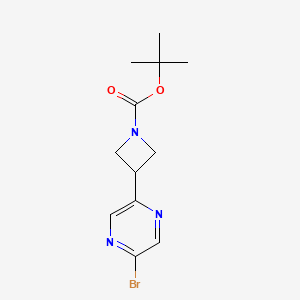
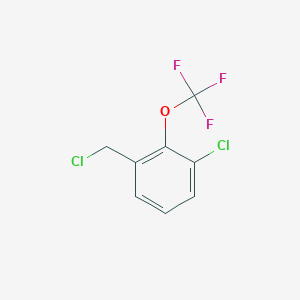
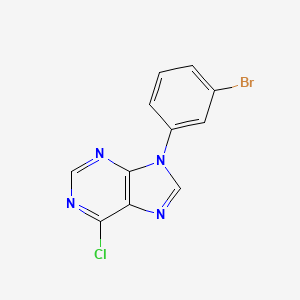
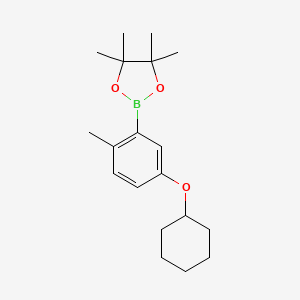
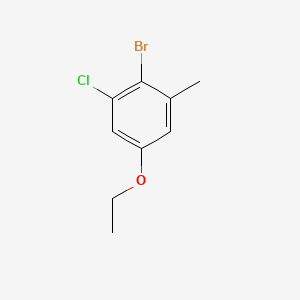
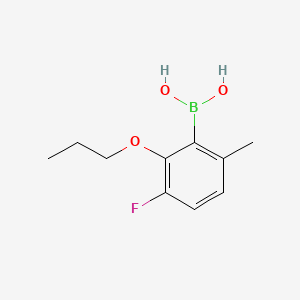
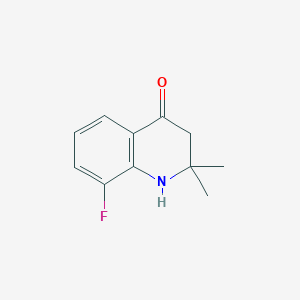
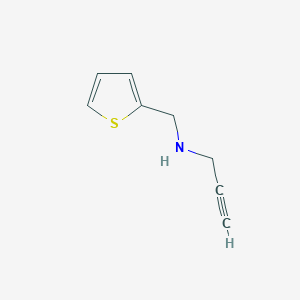
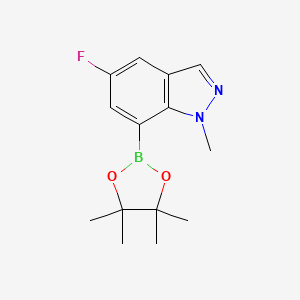

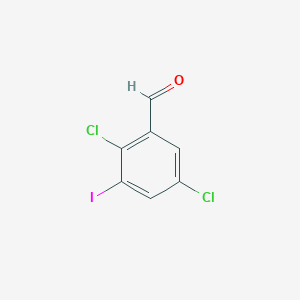
![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
